molecular formula C10H17NO B13177678 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13177678
M. Wt: 167.25 g/mol
InChI Key: UWHNFAQYFVYAIJ-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is unique due to its specific aminomethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C10_{10}H17_{17}NO and a molecular weight of 167.25 g/mol. Its unique structure, characterized by a bicyclo[3.1.0]hexane framework, positions it as a promising candidate in medicinal chemistry, particularly for neuroactive and anticancer applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

Structural Overview

The compound features:

  • A bicyclo[3.1.0]hexane core.
  • An aminomethyl substituent that enhances its interaction with biological targets.

This structural configuration is essential for its biological properties, influencing its binding affinity to various receptors and enzymes.

Research indicates that this compound interacts with specific molecular targets, modulating biological pathways relevant to neurotransmitter levels and cancer cell proliferation. The compound's mechanism likely involves:

  • Receptor Binding : It may act on neurotransmitter receptors, altering signaling pathways that affect mood and cognition.
  • Anticancer Properties : Preliminary studies suggest it inhibits cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroactivity : A study demonstrated that derivatives of bicyclo[3.1.0]hexane can modulate adenosine A3 receptor activity, which is implicated in neuroprotection and anti-inflammatory responses .
  • Anticancer Efficacy : In vitro assays showed that the compound significantly reduced the viability of glioma cells by inducing cell death pathways while sparing normal astrocytes from toxicity . This selectivity is crucial for developing safer anticancer therapies.
  • Binding Affinity Studies : Research has quantitatively assessed the binding affinity of this compound to various receptors, revealing moderate affinities that suggest potential for drug development .

Comparative Analysis

To further understand its biological activity, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic with aminomethyl groupPotential neuroactive and anticancer properties
Bicyclo[3.1.0]hexaneBasic bicyclic structureVaries widely based on substituents
CyclopropylamineContains cyclopropyl groupKnown for various pharmacological effects

Synthesis and Scalability

The synthesis of this compound typically involves a (3 + 2) annulation reaction using cyclopropenes and aminocyclopropanes under specific catalytic conditions (e.g., blue LED irradiation). This method has shown good yields across various derivatives, indicating potential for industrial scalability .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C10H17NO/c11-6-9(3-4-9)10(12)2-1-7-5-8(7)10/h7-8,12H,1-6,11H2

InChI Key

UWHNFAQYFVYAIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)(C3(CC3)CN)O

Origin of Product

United States

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